6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine
CAS No.: 2549004-68-2
Cat. No.: VC11843942
Molecular Formula: C14H15BrN8
Molecular Weight: 375.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549004-68-2 |
|---|---|
| Molecular Formula | C14H15BrN8 |
| Molecular Weight | 375.23 g/mol |
| IUPAC Name | 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methylpurine |
| Standard InChI | InChI=1S/C14H15BrN8/c1-21-9-20-11-12(21)18-8-19-13(11)22-2-4-23(5-3-22)14-16-6-10(15)7-17-14/h6-9H,2-5H2,1H3 |
| Standard InChI Key | GBSSDTWSTIQJRW-UHFFFAOYSA-N |
| SMILES | CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=N4)Br |
| Canonical SMILES | CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=N4)Br |
Introduction
The compound 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine is a purine derivative that has garnered significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by the presence of a piperazine ring and a bromopyrimidine substituent, which are crucial for its biological activity.
Synthesis
The synthesis of 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Biological Activity
Purine derivatives, including those with bromopyrimidine and piperazine moieties, are known for their roles in biological systems, particularly in nucleic acids and energy metabolism. These compounds can act as kinase inhibitors or exhibit cytotoxic properties, making them potential therapeutic agents for various diseases.
4.1. Potential Applications
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Cancer Therapy: The compound's ability to interact with specific enzymes and receptors involved in cancer cell proliferation makes it a valuable candidate for further studies in oncology.
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Neurological Disorders: Derivatives of this compound could be explored for treating neurological disorders, potentially acting as antagonists at specific receptor sites involved in cognitive functions.
4.2. Research Findings
While specific data on 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine is limited, related compounds have shown promising biological activities:
| Compound Feature | Biological Activity | Potential Application |
|---|---|---|
| Bromopyrimidine | Kinase inhibition | Cancer therapy |
| Piperazine | Neurological targets | Neurological disorders |
| Purine backbone | Cytotoxic effects | Anticancer agents |
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